

3-Bromo-2-iodobenzonitrile physical and chemical properties

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Compound of Interest

Compound Name: **3-Bromo-2-iodobenzonitrile**

Cat. No.: **B2803353**

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An In-Depth Technical Guide to the Physical and Chemical Properties of **3-Bromo-2-iodobenzonitrile**

For professionals in the fields of chemical research, materials science, and pharmaceutical development, the strategic selection of molecular building blocks is paramount. Halogenated benzonitriles are a class of compounds that offer exceptional versatility as intermediates in the synthesis of complex organic molecules. Among these, **3-Bromo-2-iodobenzonitrile** (CAS No: 450412-21-2) stands out as a particularly valuable scaffold.^[1] Its unique trifunctional nature—possessing a nitrile group and two different, ortho-meta related halogens—provides a platform for sequential and site-selective chemical modifications.

This technical guide offers a comprehensive examination of the core physical and chemical properties of **3-Bromo-2-iodobenzonitrile**. It is designed to provide researchers, scientists, and drug development professionals with the technical data and field-proven insights necessary to effectively utilize this compound in their research and development endeavors. We will delve into its structural characteristics, spectroscopic signature, reactivity profile, and its applications as a precursor in modern synthetic chemistry.

Section 1: Core Physicochemical Properties

The fundamental physical and chemical properties of a compound govern its handling, storage, and behavior in reaction systems. The data for **3-Bromo-2-iodobenzonitrile** are summarized below.

Property	Value	Source
IUPAC Name	3-bromo-2-iodobenzonitrile	[2]
CAS Number	450412-21-2	[1]
Molecular Formula	C ₇ H ₃ BrIN	[1] [2]
Molecular Weight	307.91 g/mol	[3] [4]
Monoisotopic Mass	306.84937 Da	[2]
Appearance	Solid (predicted, based on related compounds)	[4]
Purity	Typically ≥95%	[1]
Storage Temperature	2-8°C	[1]
SMILES	C1=CC(=C(C(=C1)Br)I)C#N	[2]
InChI	InChI=1S/C7H3BrIN/c8-6-3-1-2-5(4-10)7(6)9/h1-3H	[2]

Solubility and Handling: While explicit solubility data is not widely published, the aromatic and halogenated structure suggests that **3-Bromo-2-iodobenzonitrile** has low solubility in water but should be soluble in common organic solvents such as dichloromethane (DCM), tetrahydrofuran (THF), and ethyl acetate. It should be handled in a well-ventilated area or chemical fume hood, using appropriate personal protective equipment (PPE).

Section 2: Spectroscopic Signature

Understanding the expected spectroscopic data is crucial for reaction monitoring and product characterization.

- **¹H NMR:** The proton NMR spectrum is expected to show signals exclusively in the aromatic region (typically δ 7.0-8.0 ppm). The three protons on the aromatic ring will appear as a complex multiplet pattern due to their distinct chemical environments and spin-spin coupling.
- **¹³C NMR:** The carbon NMR spectrum will provide key structural information. A signal for the nitrile carbon (C≡N) is expected around δ 115-120 ppm. The six aromatic carbons will

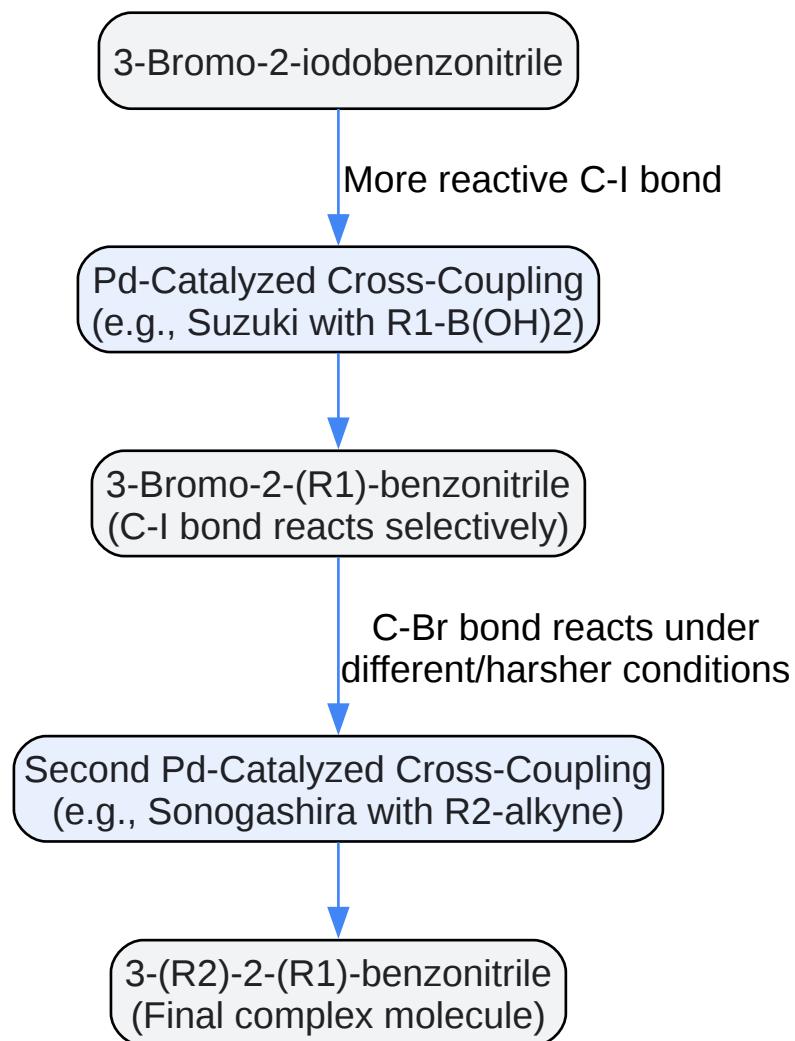
appear in the δ 120-150 ppm range, with the carbons directly bonded to the halogens (C-Br and C-I) showing characteristic shifts.

- Infrared (IR) Spectroscopy: A sharp, strong absorption band characteristic of the nitrile ($\text{C}\equiv\text{N}$) stretching vibration is expected around $2220\text{-}2240\text{ cm}^{-1}$. Additional bands in the fingerprint region will correspond to the aromatic C-H and C-C bonds.
- Mass Spectrometry (MS): The mass spectrum will show a distinctive isotopic pattern for the molecular ion $[\text{M}]^+$ due to the presence of both bromine (^{79}Br and ^{81}Br in an approximate 1:1 ratio) and iodine (^{127}I , monoisotopic). This pattern is a definitive tool for confirming the presence of the compound.

Section 3: Chemical Reactivity and Synthetic Utility

The synthetic power of **3-Bromo-2-iodobenzonitrile** lies in the differential reactivity of its functional groups, particularly the carbon-iodine (C-I) and carbon-bromine (C-Br) bonds. This allows for programmed, sequential transformations.

The Principle of Selective Cross-Coupling: In palladium-catalyzed cross-coupling reactions (e.g., Suzuki, Stille, Sonogashira, Heck), the C-I bond is significantly more reactive than the C-Br bond. This is due to the lower bond dissociation energy of the C-I bond, which facilitates faster oxidative addition to the palladium(0) catalyst. This reactivity difference is the cornerstone of its utility, enabling chemists to perform a reaction selectively at the 2-position (iodine) while leaving the 3-position (bromine) intact for a subsequent, different coupling reaction. This strategic approach is fundamental in building complex molecular architectures from a single precursor.[\[5\]](#)



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Caption: Selective sequential cross-coupling workflow for **3-Bromo-2-iodobenzonitrile**.

Reactions of the Nitrile Group: The nitrile functional group offers additional synthetic handles:

- Hydrolysis: The nitrile can be hydrolyzed under acidic or basic conditions to yield the corresponding carboxylic acid (3-bromo-2-iodobenzoic acid), a valuable intermediate for forming amides or esters.
- Reduction: The nitrile can be reduced to a primary amine (e.g., using LiAlH_4 or catalytic hydrogenation), introducing a basic center and a nucleophilic site for further derivatization.

Section 4: A Representative Synthetic Protocol: Sandmeyer Reaction

While multiple synthetic routes exist, a common and reliable method for introducing an iodo group onto an aromatic ring is the Sandmeyer reaction. A plausible synthesis of **3-Bromo-2-iodobenzonitrile** would start from 2-amino-3-bromobenzonitrile.

Objective: To synthesize **3-Bromo-2-iodobenzonitrile** from 2-amino-3-bromobenzonitrile via a diazotization-iodination sequence.

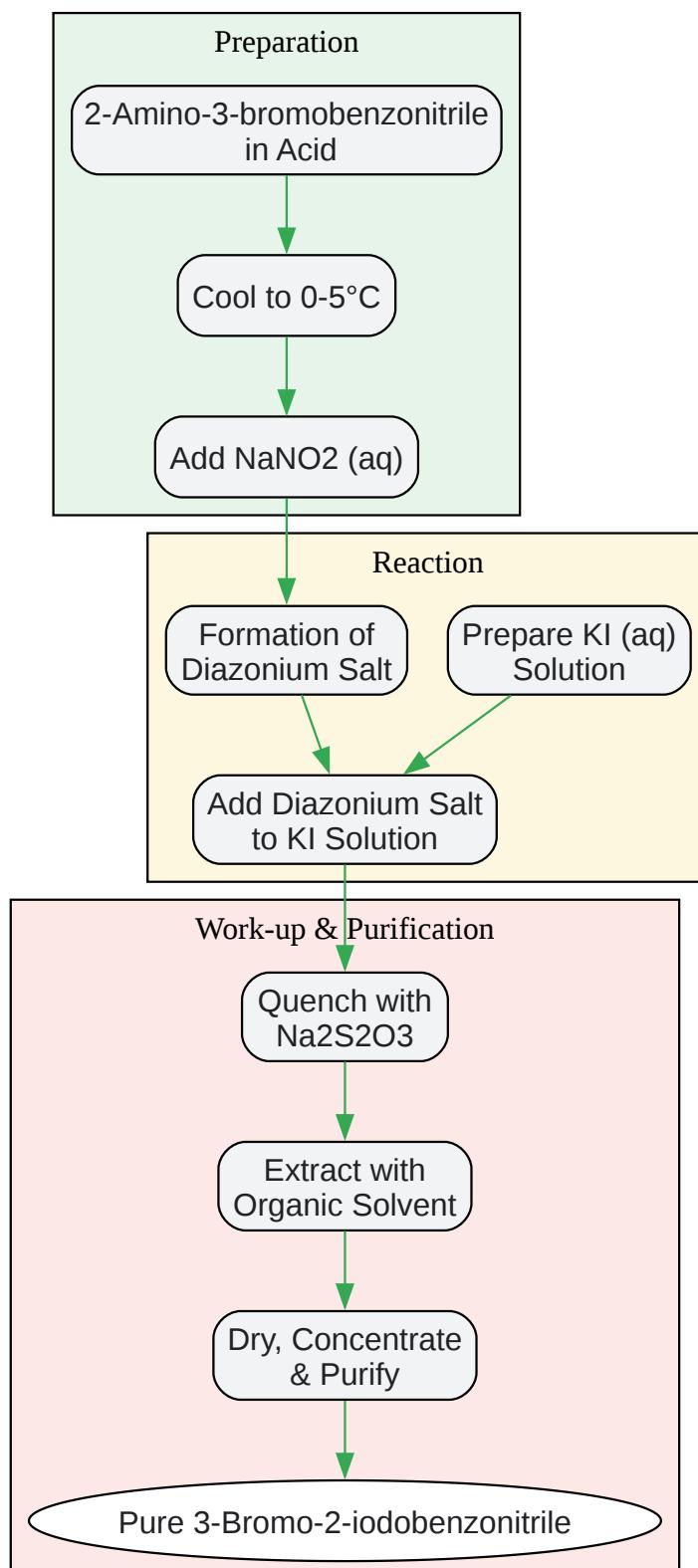
Materials:

- 2-amino-3-bromobenzonitrile
- Hydrochloric acid (HCl) or Sulfuric Acid (H₂SO₄)
- Sodium nitrite (NaNO₂)
- Potassium iodide (KI)
- Sodium thiosulfate (Na₂S₂O₃)
- Dichloromethane (DCM) or Ethyl Acetate
- Anhydrous sodium sulfate (Na₂SO₄)
- Ice

Step-by-Step Methodology:

- **Diazotization:**
 - Dissolve 2-amino-3-bromobenzonitrile in a mixture of concentrated acid and water.
 - Cool the solution to 0-5 °C in an ice-salt bath. The low temperature is critical to prevent the premature decomposition of the diazonium salt.

- Slowly add a pre-cooled aqueous solution of sodium nitrite dropwise, ensuring the temperature remains below 5 °C. Stir for 20-30 minutes after the addition is complete to ensure full formation of the diazonium salt.[6]
- Iodination:
 - In a separate flask, dissolve an excess of potassium iodide (KI) in water.
 - Slowly and carefully add the cold diazonium salt solution to the KI solution. Vigorous evolution of nitrogen gas (N₂) will be observed. This step should be performed in a fume hood.[6]
 - Allow the reaction mixture to warm to room temperature and stir for 1-2 hours to ensure the reaction goes to completion.
- Work-up and Purification:
 - Quench any excess iodine by adding a saturated solution of sodium thiosulfate until the dark color of iodine disappears.[6]
 - Extract the aqueous mixture multiple times with an organic solvent like dichloromethane.
 - Combine the organic layers, wash with water and then brine to remove inorganic impurities.
 - Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate the solvent under reduced pressure to yield the crude product.
 - Purify the crude solid by column chromatography on silica gel or by recrystallization to obtain pure **3-Bromo-2-iodobenzonitrile**.

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